molecular formula C13H12N2O2S B12984235 2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid

2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid

Cat. No.: B12984235
M. Wt: 260.31 g/mol
InChI Key: NUPVLPGJEWPOFQ-UHFFFAOYSA-N
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Description

2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and thiazolidine Quinoline is a nitrogen-containing aromatic compound, while thiazolidine is a sulfur-containing five-membered ring The combination of these two moieties results in a compound with unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid typically involves the condensation of quinoline derivatives with thiazolidine-4-carboxylic acid. One common method involves the reaction of quinoline-4-carboxylic acid with thiazolidine-2-thione in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thiazolidine ring can interact with enzymes, inhibiting their activity. These interactions result in the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Quinolin-4-yl)thiazolidine-2-thione
  • 2-(Quinolin-4-yl)thiazolidine-4-one
  • 2-(Quinolin-4-yl)thiazolidine-4-carboxamide

Uniqueness

2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid is unique due to the presence of both the quinoline and thiazolidine moieties, which confer distinct chemical and biological properties. The carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

2-quinolin-4-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C13H12N2O2S/c16-13(17)11-7-18-12(15-11)9-5-6-14-10-4-2-1-3-8(9)10/h1-6,11-12,15H,7H2,(H,16,17)

InChI Key

NUPVLPGJEWPOFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C2=CC=NC3=CC=CC=C23)C(=O)O

Origin of Product

United States

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